molecular formula C21H18Cl2N4O3 B12167474 methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12167474
M. Wt: 445.3 g/mol
InChI Key: LRWJZNQPUZVYQO-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an imidazo[4,5-c]pyridine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the imidazo[4,5-c]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,4-dichlorophenylamine and a suitable diketone.

    Attachment of the benzoate ester: The imidazo[4,5-c]pyridine intermediate is then reacted with methyl 3-aminobenzoate under conditions that facilitate the formation of an amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups in place of the chlorine atoms.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C21H18Cl2N4O3

Molecular Weight

445.3 g/mol

IUPAC Name

methyl 3-[[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18Cl2N4O3/c1-30-20(28)12-3-2-4-14(9-12)26-21(29)27-8-7-17-18(25-11-24-17)19(27)15-6-5-13(22)10-16(15)23/h2-6,9-11,19H,7-8H2,1H3,(H,24,25)(H,26,29)

InChI Key

LRWJZNQPUZVYQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)Cl)N=CN3

Origin of Product

United States

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